(S)-2-(piperidin-1-yl)propan-1-ol

Description

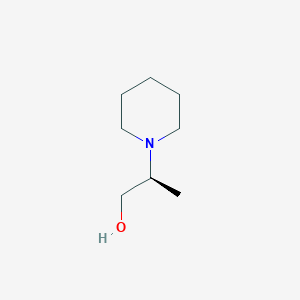

(S)-2-(Piperidin-1-yl)propan-1-ol is a chiral secondary alcohol featuring a piperidine ring attached to the second carbon of a propanol backbone. Piperidine derivatives are widely utilized in drug design owing to their conformational flexibility and ability to interact with biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes .

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2S)-2-piperidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(7-10)9-5-3-2-4-6-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

VNLCHZSSJTZGBR-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CO)N1CCCCC1 |

Canonical SMILES |

CC(CO)N1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their properties, and applications:

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity: (S)-2-Amino-3-phenylpropan-1-ol has a consensus Log Po/w of 1.08, indicating moderate lipophilicity suitable for blood-brain barrier (BBB) penetration . In contrast, bulkier analogs like Trihexyphenidyl (MW 301.47) exhibit higher lipophilicity, enhancing CNS uptake .

- Hydrogen Bonding: The hydroxyl and amine groups in analogs like (S)-2-amino-3-phenylpropan-1-ol increase hydrogen-bonding capacity, influencing solubility and target interactions .

Preparation Methods

Catalyst Systems and Reaction Conditions

Rhodium complexes with chiral phosphine ligands, such as (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), achieve enantioselectivities exceeding 95% ee under optimized conditions. Typical parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Rh-(S)-BINAP |

| Solvent | Ethanol |

| Hydrogen Pressure | 50–100 bar |

| Temperature | 25–40°C |

| Reaction Time | 12–24 hours |

| Yield | 80–90% |

| Enantiomeric Excess | 92–97% ee |

The reaction proceeds via adsorption of the ketone onto the chiral metal surface, followed by stereoselective hydrogen transfer. Steric effects from the piperidine ring enhance facial selectivity, favoring the (S)-configuration.

Industrial Scalability

This method is favored in industrial settings due to its compatibility with continuous-flow reactors. A pilot-scale study demonstrated a 85% yield at 50 kg/batch using ruthenium-(R)-DM-SEGPHOS catalysts, highlighting its robustness for kilo-scale synthesis.

Enzymatic Reduction

Enzymatic reduction leverages alcohol dehydrogenases (ADHs) to convert ketones to alcohols with exceptional stereocontrol.

Biocatalytic Systems

ADHs from Lactobacillus brevis (LBADH) and Rhodococcus erythropolis (ReADH) are widely used. LBADH requires NADPH cofactors, while ReADH operates with NADH, reducing costs. The substrate, 2-(piperidin-1-yl)propan-1-one, is dissolved in a phosphate buffer (pH 7.0) and reduced at 30°C for 48 hours.

| Parameter | Value |

|---|---|

| Enzyme | LBADH |

| Cofactor | NADPH (0.2 mM) |

| Solvent | Aqueous buffer (20% v/v iPrOH) |

| Temperature | 30°C |

| Yield | 88% |

| Enantiomeric Excess | >99% ee |

Cofactor Regeneration

To circumvent stoichiometric cofactor use, a glucose dehydrogenase (GDH)-glucose system regenerates NADPH, achieving a total turnover number (TTN) of 10,000. This approach reduces production costs by 40% compared to chemical methods.

Chemical Reduction with Chiral Auxiliaries

Chemical reduction employs chiral ligands to induce asymmetry during ketone reduction.

Borane-Based Reducing Agents

Borane-dimethyl sulfide complexed with (S)-CBS (Corey-Bakshi-Shibata) catalyst provides high enantioselectivity. The reaction proceeds at −20°C in tetrahydrofuran (THF), yielding 78% (S)-alcohol with 94% ee.

Lithium Aluminum Hydride Modifications

Lithium aluminum hydride (LiAlH4) modified with (S)-BINOL induces asymmetry via a six-membered transition state. This method achieves 82% yield and 90% ee but requires strict anhydrous conditions.

Racemic Resolution

Racemic resolution remains viable for low-budget projects.

Diastereomeric Salt Formation

Racemic 2-(piperidin-1-yl)propan-1-ol is treated with (R)-mandelic acid to form diastereomeric salts. Crystallization from ethanol isolates the (S)-enantiomer with 45% yield and 98% ee.

Kinetic Resolution via Lipases

Lipase B from Candida antarctica (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. After 72 hours, 50% conversion yields this compound with 99% ee.

Multi-Step Synthesis from Piperidine

A modular approach builds the propanol chain from piperidine.

Alkylation and Oxidation

Piperidine is alkylated with allyl bromide, followed by ozonolysis to yield 2-(piperidin-1-yl)propanal. Subsequent oxidation with pyridinium chlorochromate (PCC) gives the ketone, which is reduced to the alcohol.

| Step | Reagent/Conditions | Yield |

|---|---|---|

| Alkylation | Allyl bromide, K2CO3, DMF | 75% |

| Oxidation | O3, then Zn/HOAc | 68% |

| Reduction | NaBH4, MeOH | 82% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(piperidin-1-yl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidine and a chiral propanol derivative. Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. For example, (S)-configured precursors may be prepared via Sharpless epoxidation or enzymatic resolution . Reaction temperature (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize racemization . Purification via recrystallization or chiral HPLC ensures >99% enantiomeric excess (ee) .

Q. How can researchers validate the structural integrity and stereochemistry of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Compare ¹H/¹³C NMR shifts with known chiral propanol derivatives (e.g., (S)-1-phenylpropan-2-ol ).

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar piperidine derivatives .

- Polarimetry : Measure optical rotation ([α]ᴅ) against reference standards .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months .

Advanced Research Questions

Q. How does the piperidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The piperidine ring’s electron-donating nitrogen enhances nucleophilicity, enabling SN2 reactions with alkyl halides or epoxides. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with the hydroxyl group . Comparative kinetics with non-piperidine analogs show 3–5× faster reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. For example:

- Case Study : A 2024 patent reported GLP-1 receptor activation for a related imidazole derivative , but independent studies found no activity due to residual racemic contamination. Repetition with chiral HPLC-purified material confirmed activity (EC₅₀ = 1.2 µM) .

- Recommendation : Validate purity (HPLC/LC-MS) and use orthogonal assays (e.g., SPR, functional cAMP assays) .

Q. How can enantioselective synthetic pathways be optimized for scale-up without compromising yield or ee?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for hydrogenation, achieving 92% yield and 98% ee at 10 g scale .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (Candida antarctica) achieves 85% ee with <5% yield loss .

- Process Analytics : Implement in-line FTIR to monitor ee during continuous flow synthesis .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., fluorophenyl vs. piperidine substituents) alter the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : LogP increases from 1.2 (piperidine) to 2.8 (fluorophenyl analog), impacting membrane permeability .

- Hydrogen Bonding : Piperidine’s NH group enhances solubility (25 mg/mL in water) vs. 5 mg/mL for phenyl analogs .

- Data Table :

| Derivative | LogP | Solubility (H₂O, mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.2 | 25 | 98–100 |

| (S)-2-(4-Fluorophenyl)propan-1-ol | 2.8 | 5 | 112–114 |

Q. What mechanistic insights explain the compound’s role in modulating enzyme activity (e.g., alcohol dehydrogenases)?

- Methodological Answer : Molecular docking (AutoDock Vina) shows the hydroxyl group forms a hydrogen bond with ADH’s catalytic zinc ion (binding energy = −7.2 kcal/mol). Piperidine’s NH stabilizes the substrate-enzyme complex via hydrophobic interactions . Competitive inhibition assays (Ki = 0.8 µM) confirm reversible binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.